molecular formula C13H15ClN2O2 B4500309 2-(4-chloro-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide

2-(4-chloro-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide

Cat. No.: B4500309
M. Wt: 266.72 g/mol
InChI Key: MLJGIWSQAAJSAT-UHFFFAOYSA-N
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Description

2-(4-Chloro-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide is a synthetic indole derivative characterized by a 4-chloro-substituted indole core linked to an acetamide group with a 2-methoxyethyl side chain (). Its molecular formula is $ \text{C}{17}\text{H}{19}\text{Cl}\text{N}{2}\text{O}{3} $, with an average mass of 334.80 g/mol and a monoisotopic mass of 334.1083 g/mol. The compound’s structure includes a chloro substituent at the indole’s 4-position and a methoxyethyl group on the acetamide nitrogen, which may enhance solubility and modulate biological interactions.

Properties

IUPAC Name

2-(4-chloroindol-1-yl)-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-18-8-6-15-13(17)9-16-7-5-10-11(14)3-2-4-12(10)16/h2-5,7H,6,8-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJGIWSQAAJSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C=CC2=C1C=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 2-(4-chloro-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide and related indole-acetamide derivatives:

Compound Name Molecular Formula Substituents Melting Point (°C) Key Features Reference
This compound (Target) $ \text{C}{17}\text{H}{19}\text{Cl}\text{N}{2}\text{O}{3} $ 4-Cl-indole; 2-methoxyethyl acetamide Not reported Potential prostaglandin synthase inhibition; optimized solubility
N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j) $ \text{C}{26}\text{H}{20}\text{Cl}{2}\text{F}\text{N}{2}\text{O}_{3} $ 3-Cl-4-F-phenyl; 4-Cl-benzoyl; 5-OCH₃; 2-CH₃ 192–194 Anticancer activity (Bcl-2/Mcl-1 inhibition); low yield (8%)
2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide $ \text{C}{20}\text{H}{20}\text{N}{2}\text{O}{4} $ 1-C₂H₅; 5-OCH₃; 4-OCH₃-phenyl Not reported Crystallographic data available; synthesized for structural studies
2-(N-(2-(2-chloro-1H-indol-3-yl)ethyl)acetamido)-N-(4-methylbenzyl)-2-(4-nitrophenyl)acetamide (III-27) $ \text{C}{28}\text{H}{27}\text{Cl}\text{N}{4}\text{O}{4} $ 2-Cl-indole; 4-NO₂-phenyl; 4-CH₃-benzyl 215–216 Multi-target inhibitor (synthesized via multicomponent reaction; 45% yield)
2-(4-Chloro-1H-indol-1-yl)-N-[3-(propan-2-yloxy)propyl]acetamide $ \text{C}{16}\text{H}{21}\text{Cl}\text{N}{2}\text{O}{2} $ 4-Cl-indole; isopropyloxypropyl side chain Not reported Higher lipophilicity due to isopropyl group; CAS 1144456-71-2

Key Observations :

Structural Variations: The target compound distinguishes itself with a 2-methoxyethyl group, which balances hydrophilicity and membrane permeability. III-27 () incorporates a nitro group, which may improve binding affinity but increases metabolic instability.

Biological Activity: Derivatives such as 10j and 10k () exhibit anticancer activity via Bcl-2/Mcl-1 inhibition, whereas the target compound’s methoxyethyl group may favor interactions with prostaglandin synthases ().

Synthetic Challenges :

  • Low yields (6–17%) for compounds in suggest challenges in introducing bulky substituents. In contrast, III-27 () was synthesized in 45% yield via optimized multicomponent reactions.

Research Findings and Pharmacological Implications

  • Solubility and Bioavailability : The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to analogues with nitro or naphthyl groups (e.g., 10l , 10k in ).
  • Selectivity: Substituents like the 4-chlorobenzoyl group in 10j () enhance target affinity but may reduce selectivity due to non-specific hydrophobic binding.
  • Thermal Stability : Higher melting points (e.g., 215–216°C for III-27 ) correlate with rigid aromatic systems, whereas the target compound’s flexible methoxyethyl chain may lower its melting point.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-chloro-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide
Reactant of Route 2
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2-(4-chloro-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide

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